Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate
CAS No.:
Cat. No.: VC18360383
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO5 |
|---|---|
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | ethyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3 |
| Standard InChI Key | TUDBBOVBAXIHJH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C |
Introduction
Structural Characteristics and Molecular Properties
Core Isoxazole Architecture
The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, forms the structural backbone of this compound. The 1,2-oxazole configuration positions the oxygen at the second ring position and nitrogen at the third, creating a dipole moment that influences reactivity. Substituents at the 3-, 4-, and 5-positions modulate electronic and steric properties:
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3-Position: A 2,5-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy groups, enhancing π-π stacking interactions in biological systems.
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4-Position: An ethyl ester () provides sites for hydrolysis or transesterification reactions.
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5-Position: A methyl group () contributes steric bulk, potentially affecting binding affinity in molecular targets.
Spectroscopic and Physicochemical Data
Key properties include:
The compound’s moderate lipophilicity () suggests balanced solubility in polar and nonpolar media, advantageous for drug discovery .
Synthesis and Optimization Strategies
Stepwise Synthetic Pathways
Synthesis typically proceeds via cyclocondensation followed by functionalization:
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Isoxazole Ring Formation: A 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne precursor generates the isoxazole core.
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Esterification: Ethyl chloroformate reacts with a carboxylic acid intermediate to install the ethyl ester.
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Methoxy Group Attachment: Friedel-Crafts alkylation or nucleophilic aromatic substitution introduces the dimethoxyphenyl group.
Reaction Conditions and Yield Optimization
Critical parameters include:
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Solvent Selection: Dichloromethane (DCM) enhances dipole interactions during cycloaddition, achieving yields >75%.
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Temperature Control: Maintaining 0–5°C during nitrile oxide generation minimizes side reactions.
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Catalysis: Lewis acids like accelerate methoxy group installation.
Scalability and Industrial Relevance
Continuous flow reactors improve reproducibility for gram-to-kilogram scale production, reducing reaction times by 40% compared to batch processes.
Chemical Reactivity and Functional Transformations
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for amide couplings :
This reaction is pivotal for generating bioactive derivatives .
Electrophilic Aromatic Substitution
The dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups, enabling nitration or halogenation.
Ring-Opening Reactions
Strong nucleophiles (e.g., hydroxylamine) cleave the isoxazole ring, producing β-keto amides for further functionalization.
Comparative Analysis with Related Isoxazole Derivatives
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